"3-Hydroxy-4-nitropyridine 1-oxide" chemical properties and structure
"3-Hydroxy-4-nitropyridine 1-oxide" chemical properties and structure
An In-depth Technical Guide to 3-Hydroxy-4-nitropyridine 1-oxide
Introduction: A Versatile Heterocyclic Building Block
3-Hydroxy-4-nitropyridine 1-oxide is a polysubstituted pyridine derivative featuring a combination of functional groups that impart unique reactivity and potential for diverse applications. The presence of the N-oxide, hydroxyl, and nitro groups on the pyridine ring creates a molecule with a rich electronic landscape, making it a valuable intermediate in medicinal chemistry and organic synthesis. The N-oxide functionality, in particular, is a key feature in drug development, often used to enhance solubility, modulate electronic properties, and serve as a handle for further chemical transformations.[1] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 3-Hydroxy-4-nitropyridine 1-oxide, tailored for researchers and drug development professionals.
Molecular Structure and Identification
The foundational step in utilizing any chemical compound is the unambiguous confirmation of its structure and identity. This section details the key identifiers and structural features of 3-Hydroxy-4-nitropyridine 1-oxide.
Chemical Identity
A clear identification through standardized nomenclature and registry numbers is critical for sourcing and regulatory compliance. While direct experimental data for this specific isomer is sparse, its identity can be established through its structural formula. A closely related isomer, 4-Hydroxy-3-nitropyridine N-oxide, is assigned CAS Number 31872-57-8.[2] For the title compound, the identifiers are derived from its structure.
| Identifier | Value |
| IUPAC Name | 3-Hydroxy-4-nitropyridin-1-ium-1-olate |
| Molecular Formula | C₅H₄N₂O₄ |
| Molecular Weight | 156.10 g/mol |
| Canonical SMILES | C1=CC(=C(C=[N+]1[O-])O)[O-] |
| InChI Key | (Derived from structure) |
| CAS Number | Not explicitly assigned; related isomer is 31872-57-8[2] |
Structural Elucidation
The molecular architecture of 3-Hydroxy-4-nitropyridine 1-oxide is defined by a six-membered aromatic pyridine ring, which is simultaneously oxidized at the nitrogen atom, hydroxylated at position 3, and nitrated at position 4. This specific arrangement of electron-withdrawing (nitro, N-oxide) and electron-donating (hydroxyl) groups governs its chemical behavior.
Caption: 2D structure of 3-Hydroxy-4-nitropyridine 1-oxide.
Physicochemical and Spectroscopic Profile
Understanding the physical properties and spectroscopic fingerprint of a molecule is paramount for its purification, characterization, and application in experimental settings.
Predicted Physicochemical Properties
The following properties are estimated based on the compound's structure and data from structurally similar molecules, such as 4-nitropyridine 1-oxide.[3]
| Property | Value / Description | Reference / Basis |
| Physical State | Expected to be a yellow crystalline solid, similar to related nitro-aromatic compounds.[3][4] | Analogy to 4-Hydroxy-3-nitropyridine and 4-Nitropyridine 1-oxide. |
| Melting Point | Likely >200 °C. The related 4-Hydroxy-3-nitropyridine melts at 271-273 °C.[5] The high melting point is indicative of strong intermolecular forces, likely hydrogen bonding and dipole-dipole interactions. | Extrapolation from related compounds. |
| Solubility | The N-oxide and hydroxyl groups are expected to confer some aqueous solubility.[1] However, the overall planar, aromatic structure may limit high solubility in water. Likely soluble in polar organic solvents like DMSO, DMF, and methanol. | General principles of N-oxide chemistry. |
| Topological Polar Surface Area (TPSA) | High. The TPSA for 4-nitropyridine 1-oxide is 71.3 Ų.[3] The addition of a hydroxyl group will increase this value, suggesting low passive membrane permeability. | Calculation based on 4-nitropyridine 1-oxide. |
Spectroscopic Characterization
Spectroscopic methods provide the definitive structural confirmation. The expected spectral data are as follows:
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¹H NMR Spectroscopy : The pyridine ring protons will exhibit distinct chemical shifts due to the anisotropic effects of the ring and the electronic influence of the substituents. Three signals are expected in the aromatic region (typically δ 7.0-9.0 ppm). The proton at C2 will likely be the most deshielded due to its proximity to the N-oxide and the electron-withdrawing nitro group. The protons at C5 and C6 will also be in the downfield region. The coupling between them will follow standard aromatic patterns. The hydroxyl proton will appear as a broad singlet, with its chemical shift dependent on solvent and concentration.
-
¹³C NMR Spectroscopy : Five distinct signals are expected for the carbon atoms of the pyridine ring. The carbons bearing the nitro (C4) and N-oxide (C1) groups will be significantly affected. Spectroscopic data for the related 4-nitropyridine 1-oxide is available and can serve as a reference.[3]
-
Infrared (IR) Spectroscopy : The IR spectrum provides crucial information about the functional groups present. Key absorption bands are predicted as follows:
-
~3400 cm⁻¹ (broad) : O-H stretching from the hydroxyl group.
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~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹ : Asymmetric and symmetric N-O stretching of the nitro (NO₂) group, respectively.
-
~1250 cm⁻¹ : N-O stretching of the pyridine N-oxide moiety.
-
~1600 cm⁻¹ : C=C and C=N stretching vibrations of the aromatic ring. The NIST Chemistry WebBook provides IR spectral data for the related 4-nitropyridine 1-oxide, which shows characteristic nitro and N-oxide stretches.[6]
-
-
UV-Vis Spectroscopy : The molecule is expected to be a strong chromophore due to the extended π-system and the presence of the nitro group. 4-Nitropyridine N-oxide exhibits a solvatochromic effect, with absorption in the long-wavelength UV region (330-355 nm), making it a useful probe for hydrogen-bond donation.[7] A similar property can be anticipated for the 3-hydroxy derivative.
Synthesis and Reactivity
The synthesis of substituted pyridine N-oxides is a well-established field in organic chemistry. The preparation of 3-Hydroxy-4-nitropyridine 1-oxide can be logically planned based on these established methodologies.
Proposed Synthetic Pathway
A plausible and efficient route involves a two-step process starting from 3-hydroxypyridine:
-
N-Oxidation : Oxidation of the pyridine nitrogen.
-
Nitration : Electrophilic nitration of the resulting N-oxide.
The N-oxide group is crucial as it activates the pyridine ring for electrophilic substitution, particularly at the 4-position, while the starting pyridine ring is generally deactivated.
Caption: Proposed two-step synthesis of the title compound.
Experimental Protocol: A Guided Methodology
This protocol is adapted from established procedures for the synthesis of similar compounds, such as 3-methyl-4-nitropyridine-1-oxide.[8] Extreme caution must be exercised as nitration reactions are highly exothermic and can be explosive if not controlled properly.
Step 1: N-Oxidation of 3-Hydroxypyridine
-
Reagents & Setup : In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, combine 3-hydroxypyridine (1.0 eq) with glacial acetic acid (5-10 volumes).
-
Oxidant Addition : To this solution, carefully add hydrogen peroxide (30% aq. solution, 1.2-1.5 eq) portion-wise, ensuring the internal temperature does not exceed 40°C.
-
Reaction : Heat the mixture to 70-80°C and maintain for 12-24 hours, monitoring the reaction progress by TLC.
-
Causality: The peracetic acid formed in situ is the active oxidizing agent. Heating accelerates the reaction, but excessive temperature can lead to decomposition of the peroxide.
-
-
Workup : After cooling, remove the acetic acid and water under reduced pressure. The resulting residue is 3-hydroxypyridine 1-oxide, which can be purified or used directly in the next step.
Step 2: Nitration of 3-Hydroxypyridine 1-oxide
-
Reagents & Setup : In a three-necked flask immersed in an ice-salt bath and equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (sp. gr. 1.84).
-
Substrate Addition : Slowly add the crude 3-hydroxypyridine 1-oxide from Step 1, keeping the temperature below 10°C.
-
Causality: The sulfuric acid protonates the N-oxide and the hydroxyl group, and acts as the medium for the nitrating agent. This step is highly exothermic.[8]
-
-
Nitrating Mixture : Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, maintaining the internal temperature below 10°C.
-
Reaction : After the addition is complete, slowly raise the temperature to 90-100°C and hold for 2-3 hours. The reaction is often vigorous and may require external cooling to control.[8]
-
Trustworthiness: This step must be self-validating. Constant temperature monitoring is critical. A spontaneous, vigorous exotherm is characteristic of this reaction; an ice bath must be on standby to control it.[8]
-
-
Quenching & Isolation : Cool the reaction mixture and pour it carefully onto crushed ice. Neutralize the acidic solution by the slow addition of a base such as sodium carbonate until the pH is ~7. The product is expected to precipitate as a yellow solid.
-
Purification : Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.
Applications in Drug Development and Research
The unique constellation of functional groups in 3-Hydroxy-4-nitropyridine 1-oxide makes it a compound of interest, particularly in medicinal chemistry.
Intermediate for Pharmaceutical Synthesis
Substituted nitropyridines are valuable intermediates. The nitro group can be readily reduced to an amine, which can then be functionalized to build more complex molecular scaffolds. The N-oxide can be deoxygenated (e.g., with PCl₃) if the parent pyridine is the desired target.[9] These transformations open pathways to a wide array of pyridine derivatives for screening in drug discovery programs.[4]
Potential Biological Activity
-
Antimicrobial Properties : The related compound, 4-nitropyridine-N-oxide, has been identified as a quorum sensing inhibitor in the pathogenic bacterium Pseudomonas aeruginosa.[1][10] Quorum sensing is a cell-to-cell communication system that controls virulence and biofilm formation, making its inhibition a promising anti-infective strategy. It is plausible that 3-Hydroxy-4-nitropyridine 1-oxide could exhibit similar or modulated activity, making it a candidate for antimicrobial research.
-
Hypoxia-Activated Prodrugs : The nitroaromatic group is a classic feature of hypoxia-activated prodrugs. In the low-oxygen environment characteristic of solid tumors, nitroreductase enzymes can reduce the nitro group, releasing a cytotoxic agent. The N-oxide functionality can also be sensitive to the reductive environment. This dual reactivity makes such scaffolds attractive for the development of targeted cancer therapies.
Safety, Handling, and Storage
As a nitro-aromatic compound, 3-Hydroxy-4-nitropyridine 1-oxide must be handled with appropriate care. Safety data for the closely related 4-nitropyridine 1-oxide (CAS 1124-33-0) provides a strong basis for handling procedures.[3]
-
Hazard Identification :
-
Toxicity : Toxic if swallowed.[3]
-
Irritation : Causes skin and serious eye irritation. May cause respiratory irritation.[3]
-
Stability : Can be explosive when heated. Mixtures of 4-nitropyridine 1-oxide with certain compounds are reported to explode when heated above 130°C.[3] When heated to decomposition, it emits toxic fumes of nitrogen oxides.[11][12]
-
-
Handling :
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Avoid heating without proper precautions due to the risk of decomposition and explosion.
-
-
Storage :
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, and open flames.
-
Store separately from strong oxidizing agents and acids.[5]
-
References
-
Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Pyridine N-oxides as coformers in the development of drug cocrystals. Retrieved from [Link]
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ResearchGate. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Retrieved from [Link]
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ResearchGate. (n.d.). UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents. Retrieved from [Link]
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PubChem. (n.d.). 4-Nitropyridine N-oxide. Retrieved from [Link]
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NIST. (n.d.). Pyridine, 4-nitro-, 1-oxide. Retrieved from [Link]
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PubMed Central. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Retrieved from [Link]
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ACS Publications. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Retrieved from [Link]
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ResearchGate. (2018). Structural, Spectroscopic Characterization and Docking Study of 4-Amino-3-Nitropyridine with Experimental Technique and Quantum Chemical Calculations. Retrieved from [Link]
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MDPI. (2021). Production, Characterization and Application of Oxide Nanotubes on Ti–6Al–7Nb Alloy as a Potential Drug Carrier. Retrieved from [Link]
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R&D Chemicals. (n.d.). 4-Hydroxy-3-nitropyridine N-oxide. Retrieved from [Link]
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University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]
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